1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a fluoro-substituted phenyl group, a trifluoromethyl group, and a pyridinyl group. These groups are known to impart specific chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions involved, which could include nucleophilic substitution, electrophilic aromatic substitution, or others .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central ethanamine moiety. The presence of the fluoro and trifluoromethyl groups could potentially influence the electronic distribution and thus the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the fluoro and trifluoromethyl groups could make it more reactive towards certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
- Recent advances focus on using EN300-7447674 derivatives as radical precursors. Trifluoromethylation reactions enable the introduction of CF₃ groups into complex molecules. These reactions find applications in synthetic chemistry, enabling access to diverse fluorinated compounds .
- Researchers investigate the effects of trifluoromethyl substitutions on protein stability and dynamics. EN300-7447674 analogues serve as fluorine labels, allowing detailed studies of protein behavior. Understanding these perturbations aids drug discovery and protein engineering .
- EN300-7447674 derivatives participate in fluoroarylation reactions. For instance, they react with aryldiazonium salts to incorporate both fluorine atoms and aryl groups. These transformations are valuable in synthetic chemistry and the construction of complex molecules .
Radical Trifluoromethylation Reactions
Protein Labeling and Structural Studies
Fluoroarylation and Alkene Construction
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F7N2O.2ClH/c16-11-3-1-8(5-10(11)14(17,18)19)12(23)7-25-9-2-4-13(24-6-9)15(20,21)22;;/h1-6,12H,7,23H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYMHQIKAYXKRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(COC2=CN=C(C=C2)C(F)(F)F)N)C(F)(F)F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F7N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride |
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